molecular formula C9H8O6S B2454867 5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid CAS No. 2219380-12-6

5-(1,3-Dioxolan-2-yl)thiophene-2,3-dicarboxylic acid

Cat. No. B2454867
CAS RN: 2219380-12-6
M. Wt: 244.22
InChI Key: VOJLSCNOVZNTKQ-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as 5-(1,3-Dioxolan-2-yl)-2-(2-Iodobenzoyl)thiophene and 5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde , are essential heterocyclic compounds that show a variety of properties and applications. They are utilized in industrial chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives generally contains a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, 5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde has a molecular weight of 184.22 and is a liquid at room temperature .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the context in which they are used. For example, some thiophene-based drugs are known to act as nonsteroidal anti-inflammatory drugs or voltage-gated sodium channel blockers .

Safety and Hazards

Thiophene derivatives can have various safety and hazard profiles. For example, 5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research and development on thiophene derivatives are vast. They are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

5-(1,3-dioxolan-2-yl)thiophene-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6S/c10-7(11)4-3-5(9-14-1-2-15-9)16-6(4)8(12)13/h3,9H,1-2H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJLSCNOVZNTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(S2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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